3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a 2-methylbenzyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions One common method involves the reaction of 2-methylbenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity under specific conditions.
Mechanism of Action
The mechanism of action of 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The pyrazole ring can also participate in π-π stacking interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
- 3-amino-1-(2-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interactions with other molecules. The presence of the 2-methylbenzyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
3-amino-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-4-2-3-5-9(8)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWWXSOEJQVKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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